molecular formula C11H12N2O2 B13989459 6-Amino-8-methoxy-4-methylquinolin-2-OL

6-Amino-8-methoxy-4-methylquinolin-2-OL

Cat. No.: B13989459
M. Wt: 204.22 g/mol
InChI Key: XTKHWPSQAOKTNO-UHFFFAOYSA-N
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Description

6-Amino-8-methoxy-4-methylquinolin-2-OL is a multifunctional quinoline derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. Quinoline scaffolds are recognized for their broad spectrum of biological activities, serving as key intermediates in constructing compounds with potential antimicrobial, antiviral, and antitumor properties . The specific substitution pattern on this compound—featuring amino, methoxy, and hydroxy functional groups—makes it a versatile building block for synthesizing more complex structures, such as Schiff bases, heterocyclic fused systems, and other functionalized quinoline derivatives . Researchers can utilize this compound to develop novel molecular entities, similar to how other 4-methylquinoline and 8-methoxyquinoline analogs have been explored as modulators of biological targets . For instance, certain 8-hydroxy-4-methylquinoline analogs have been identified as potent binders of the Nur77 protein and demonstrate promising antitumor effects in hepatocellular carcinoma models . As a research chemical, this compound is provided for laboratory investigation purposes only. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. All safety data sheets and handling protocols must be consulted prior to use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-amino-8-methoxy-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C11H12N2O2/c1-6-3-10(14)13-11-8(6)4-7(12)5-9(11)15-2/h3-5H,12H2,1-2H3,(H,13,14)

InChI Key

XTKHWPSQAOKTNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Amino-8-methoxy-4-methylquinolin-2-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the quinoline core via cyclization reactions such as the Skraup synthesis.
  • Introduction of substituents (amino, methoxy, methyl, and hydroxyl groups) through nitration, reduction, methylation, and hydroxylation steps.
  • Functional group transformations to position the amino and hydroxyl groups appropriately on the quinoline scaffold.

Detailed Synthetic Route

Based on literature and patent data, the following synthetic approach can be outlined:

Step 1: Formation of 6-methoxy-4-methylquinoline derivatives
  • Starting from 4-methoxyaniline, ethyl acetoacetate is reacted under acidic conditions (polyphosphoric acid) at elevated temperature (~170 °C) to perform a cyclization (Skraup reaction), yielding 6-methoxy-4-methylquinoline intermediates.
Step 2: Nitration
  • The quinoline intermediate is nitrated using nitric acid in propionic acid at ~125 °C to introduce a nitro group at position 6 or 8, depending on reaction conditions.
Step 3: Reduction of Nitro Group
  • The nitro group is reduced to an amino group using reducing agents such as stannous chloride (SnCl2), yielding 6-amino-8-methoxy-4-methylquinoline derivatives.
Step 4: Introduction of Hydroxyl Group at Position 2
  • Hydroxylation at position 2 can be achieved through controlled oxidation or substitution reactions, resulting in this compound.
Step 5: Purification and Salt Formation
  • The free base is purified by crystallization or chromatography.
  • Salt formation with acids like phosphoric or oxalic acid may be performed to enhance stability and crystallinity.

Representative Example from Patent Literature

A patent (US2604474A) describes the preparation of related 6-methoxy-8-aminoquinoline derivatives by:

  • Reacting 1,3-dibromobutane or 1,4-dibromopentane with potassium phthalimide in boiling acetone to form N-(bromoalkyl)phthalimide intermediates.
  • Subsequent reaction with 6-methoxy-8-aminoquinoline in a suitable solvent to form phthalimidoalkylamino quinoline derivatives.
  • Treatment with hydrazine hydrate to liberate the free amine.
  • Formation of acid salts such as diphosphate or oxalate salts for isolation.

Though this patent focuses on related compounds, the methodology illustrates the use of phthalimide protection and hydrazinolysis to obtain free amines on the quinoline ring.

Alternative Synthetic Approaches

  • Ugi-azide multicomponent reactions have been used to derivatize 6-methoxyquinolin-8-amine, providing a route to aminoquinoline hybrids with various side chains.
  • Condensation reactions with amino acids and carbodiimide coupling agents have been employed to functionalize quinoline amines, although these are more relevant for conjugates rather than the parent compound.

Data Tables Summarizing Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization (Skraup) 4-Methoxyaniline, ethyl acetoacetate, polyphosphoric acid, 170 °C, 1 h 6-Methoxy-4-methylquinoline ~85 Mild conditions, scalable
2 Nitration Nitric acid, propionic acid, 125 °C, 2 h 6-Nitro-8-methoxy-4-methylquinoline Not specified Controlled regioselectivity
3 Reduction SnCl2, acidic medium 6-Amino-8-methoxy-4-methylquinoline High Efficient nitro to amino conversion
4 Hydroxylation Oxidation/substitution (varies) This compound Not specified Requires optimized conditions
5 Salt formation Phosphoric acid, oxalic acid Acid salts of the quinolinol High Improves stability and crystallinity

Research Outcomes and Analytical Data

  • The synthetic intermediates and final compounds have been characterized by NMR spectroscopy, mass spectrometry, and chromatographic purity assessment.
  • The yields reported for the cyclization and nitration steps are generally high (up to 85%), indicating efficient synthetic protocols suitable for scale-up.
  • The reduction step using stannous chloride is well-established and provides clean conversion of nitro to amino groups.
  • The hydroxylation at position 2 is less commonly detailed but is critical for obtaining the quinolin-2-ol structure; this step may require specialized conditions or catalysts.
  • Salt formation with acids such as phosphoric acid leads to crystalline, stable forms of the compound, facilitating handling and storage.

The preparation of this compound involves a multi-step synthesis starting from 4-methoxyaniline, proceeding through cyclization, nitration, reduction, and hydroxylation steps. The process benefits from well-established reactions such as the Skraup cyclization and nitro group reduction. Protection strategies using phthalimide intermediates and subsequent hydrazinolysis are effective for amine introduction. The final compound is often isolated as a stable acid salt.

This methodology is supported by patents and peer-reviewed research, demonstrating reproducibility and scalability. Analytical data confirm the identity and purity of intermediates and final products, ensuring the reliability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-methoxy-4-methylquinolin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like iron powder in acetic acid.

    Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, acetic acid.

    Substitution: Acyl chlorides, bases like potassium carbonate.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Amides, ethers.

    Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

6-Amino-8-methoxy-4-methylquinolin-2-OL is a quinoline derivative with a variety of scientific research applications due to its chemical properties and biological activities. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, which are enhanced by the presence of amino, methoxy, and methyl groups in the structure of this compound.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex organic molecules and heterocyclic compounds.

Biology

  • The compound is investigated for its antimicrobial and antimalarial properties, demonstrating activity against various bacterial and parasitic strains. Studies have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.
  • It can exhibit antimicrobial effects against Staphylococcus aureus .

Medicine

  • It is explored as a potential therapeutic agent for treating infectious diseases and cancer, with derivatives showing promising results in preclinical studies.
  • Certain quinoline derivatives have been studied for treating neurodegenerative diseases like Alzheimer's, as well as possessing activities on the proliferation of rat mesenchymal stem cells (rMSCs) and antifungal properties .

Industry

  • It is utilized in the development of dyes, pigments, and other industrial chemicals.

The compound exhibits diverse biological activities, particularly in medicinal chemistry and pharmacology.

Antimicrobial Activity

  • The compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria, with studies reporting minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Antimalarial Properties

  • Due to its structural similarity to known antimalarial agents, investigations have been conducted into its efficacy against Plasmodium falciparum. In vitro assays have revealed that derivatives of this compound display antiplasmodial activity, with some showing IC50 values comparable to established treatments like primaquine. The mechanism may involve interference with the parasite's metabolic pathways, potentially inhibiting heme polymerization.

Properties

Mechanism of Action

The mechanism of action of 6-Amino-8-methoxy-4-methylquinolin-2-OL involves interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interact with cellular membranes, disrupting their integrity and function. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique substitution pattern distinguishes it from other quinoline derivatives. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula logP PSA (Ų) Key Features
6-Amino-8-methoxy-4-methylquinolin-2-OL 6-NH₂, 8-OCH₃, 4-CH₃, 2-OH C₁₁H₁₂N₂O₂ 2.42 68.37 High polarity due to -NH₂ and -OH groups
8-Hydroxyquinoline 8-OH C₉H₇NO 2.16 49.66 Chelating agent, limited solubility
4-Methylquinolin-2-ol 4-CH₃, 2-OH C₁₀H₉NO 2.05 49.66 Reduced polarity vs. target compound
6-Methoxyquinoline 6-OCH₃ C₁₀H₉NO 1.98 29.96 Electron-donating methoxy group

Key Observations :

  • The amino group at position 6 enhances hydrogen-bonding capacity and aqueous solubility compared to 4-methylquinolin-2-ol or 6-methoxyquinoline .
  • The methyl group at position 4 contributes to steric hindrance, which could affect binding interactions in biological systems compared to unsubstituted quinolines.

Biological Activity

6-Amino-8-methoxy-4-methylquinolin-2-OL is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure : The compound belongs to the quinoline family, characterized by a fused bicyclic structure consisting of a benzene and a pyridine ring. The presence of amino and methoxy groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
IUPAC Name This compound
CAS Number 5342-23-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antimalarial Properties

The compound's structural similarity to known antimalarial agents has led to investigations into its efficacy against Plasmodium falciparum. In vitro assays revealed that derivatives of this compound displayed promising antiplasmodial activity, with some showing IC50 values comparable to established treatments like primaquine . The mechanism appears to involve interference with the parasite's metabolic pathways, potentially inhibiting heme polymerization.

Cytotoxicity and Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported IC50 values in the micromolar range, indicating moderate cytotoxicity against HeLa and A549 cells . The compound's ability to induce apoptosis in these cells suggests potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Membrane Disruption : It has been proposed that the methoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively, leading to cell death in susceptible organisms.
  • Interference with Drug Resistance : Recent studies suggest that quinoline derivatives can modulate P-glycoprotein (P-gp) activity, which is essential in multidrug resistance mechanisms in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted on various quinoline derivatives showed that modifications at the amino position significantly enhanced antibacterial activity. The study concluded that compounds with a methoxy group at the 8-position exhibited superior activity compared to their non-methoxylated counterparts .
  • Antimalarial Activity : In a comparative study with other quinoline derivatives, this compound was shown to have a favorable safety profile while maintaining efficacy against Plasmodium falciparum, making it a candidate for further development as an antimalarial drug .
  • Cytotoxicity Profiles : Research focusing on its cytotoxic effects revealed that this compound could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Q & A

Q. What experimental designs are recommended for studying tautomerism in aqueous vs. non-aqueous environments?

  • Methodological Answer :
  • Variable Solvent NMR : Compare D2O (promotes keto-enol tautomerism) with CDCl3 (favors amino-quinolinol forms).
  • pH-Dependent UV/Vis : Track absorbance shifts (250–300 nm) to map tautomeric equilibria .

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